molecular formula C8H3BrF3NS B1604301 2-Bromo-4-(trifluoromethyl)benzo[d]thiazole CAS No. 898748-19-1

2-Bromo-4-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B1604301
CAS No.: 898748-19-1
M. Wt: 282.08 g/mol
InChI Key: ZCDNOJQDHNJLRZ-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethyl)benzo[d]thiazole (CAS 898748-19-1) is a high-value benzothiazole derivative prized in medicinal and synthetic chemistry. This compound serves as a versatile and crucial synthetic intermediate, particularly in the construction of more complex heterocyclic systems. Its molecular structure incorporates two key features: a bromine atom at the 2-position and a trifluoromethyl group at the 4-position. The bromine atom makes the molecule an excellent substrate for metal-catalyzed cross-coupling reactions, allowing for facile functionalization and the development of structure-activity relationships. The incorporation of the trifluoromethyl (CF3) group is of significant strategic importance. This strong electron-withdrawing group enhances the molecule's lipophilicity and metabolic stability, which are desirable properties in the design of bioactive molecules. Recent research highlights the critical role of such fluorinated, brominated thiazole intermediates in the synthesis of novel compounds with potent dual inhibitory activity. For instance, derivatives built upon this scaffold have demonstrated exceptional inhibition of the α-glucosidase and urease enzymes , showing IC50 values significantly lower than standard drugs like acarbose and thiourea. This suggests immense potential for developing new therapeutic agents for conditions like diabetes and peptic ulcers. Furthermore, the benzothiazole core is a recognized privileged structure in pharmacology, present in compounds with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-4-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NS/c9-7-13-6-4(8(10,11)12)2-1-3-5(6)14-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDNOJQDHNJLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646593
Record name 2-Bromo-4-(trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
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Molecular Weight

282.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898748-19-1
Record name 2-Bromo-4-(trifluoromethyl)benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898748-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Cyclization of Halogenated Precursors with Thioamides

Another approach involves cyclization reactions where halogenated intermediates bearing trifluoromethyl groups undergo ring closure with thioamide reagents to form the benzothiazole core.

  • Key Steps:

    • Preparation of halogenated acetoacetate derivatives containing trifluoromethyl groups.
    • Chlorination using chlorosulfuric acid at low temperatures (-15°C to -5°C).
    • Cyclization with thioacetamide under reflux conditions in dehydrated alcohol solvents.
    • Hydrolysis and acidification steps to isolate the benzothiazole product.
  • Reaction Conditions:

    • Chlorosulfuric acid is added dropwise to trifluoroacetic ethyl acetoacetate at low temperatures.
    • The mixture is warmed gradually and held for extended times (10–18 hours) for chlorination completion.
    • Cyclization with thioacetamide is conducted by refluxing in dehydrated alcohol for 8–12 hours.
    • Subsequent hydrolysis with sodium hydroxide and acidification yields the benzothiazole derivative.
  • Yields and Purity:

    • Reported yields for similar trifluoromethyl-substituted thiazole intermediates exceed 90%, with high purity confirmed by HPLC (around 99%) and melting points consistent with the expected compound.

Catalyst- and Additive-Free Three-Component One-Pot Synthesis

Recent advances have demonstrated environmentally friendly, catalyst-free methods for synthesizing 2-substituted benzothiazoles, which can be adapted for trifluoromethyl-substituted analogs.

  • Method Overview:

    • A three-component reaction involving aromatic amines, aliphatic amines, and elemental sulfur.
    • Dimethyl sulfoxide (DMSO) acts as both solvent and oxidant.
    • The reaction proceeds via formation of imine intermediates and subsequent electrophilic sulfur attack, leading to cyclization and aromatization.
  • Advantages:

    • Avoids transition metal catalysts and toxic oxidants.
    • Uses readily available and inexpensive starting materials.
    • Mild reaction conditions (around 140°C) and good functional group tolerance.
  • Reaction Optimization Data:

Entry S (equiv) Solvent Yield (%)
1 3 DMSO 83
2 3 DMF 14
3 3 NMP 38
8 3 DMSO 90 (optimized)
  • Substrate Scope:

    • Electron-rich and electron-deficient benzylamines and anilines can be converted.
    • Functional groups such as trifluoromethyl are compatible.
    • Yields for various substituted benzothiazoles range from moderate to excellent (42–95%).
  • Mechanistic Insights:

    • DMSO oxidizes amines to imines.
    • Elemental sulfur reacts electrophilically to form C–S bonds.
    • Intramolecular cyclization forms the benzothiazole ring.
  • Scale-Up:

    • The method has been demonstrated on a 5 mmol scale with 80% isolated yield, indicating potential for industrial application.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yields Notes
Bromination of Benzothiazole Bromine, low temperature Selective halogenation High (variable) Requires careful temperature control
Cyclization of Halogenated Acetoacetates Chlorosulfuric acid, thioacetamide, reflux in alcohol High purity, well-established ~90% Multi-step, involves chlorination and hydrolysis
Catalyst-Free Three-Component Reaction Aromatic amines, aliphatic amines, elemental sulfur, DMSO Environmentally friendly, mild 80–90% Avoids metals, uses simple reagents

Research Findings and Practical Considerations

  • The cyclization method involving chlorosulfuric acid and thioacetamide is a robust industrially relevant route for preparing trifluoromethyl-substituted benzothiazole intermediates with high yield and purity.

  • The catalyst- and additive-free three-component synthesis offers a greener alternative with broad substrate scope and functional group tolerance, suitable for late-stage functionalization and analog synthesis.

  • Bromination methods require optimization to prevent overbromination and maintain regioselectivity, especially when multiple halogens or electron-withdrawing groups are present.

  • Analytical methods such as NMR, HPLC, and melting point determination are essential for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(trifluoromethyl)benzo[d]thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Building Block for Bioactive Molecules
2-Bromo-4-(trifluoromethyl)benzo[d]thiazole serves as a crucial building block in the synthesis of various bioactive compounds. Its derivatives have been shown to exhibit antibacterial , antifungal , and anticancer properties. For instance, studies have highlighted its role in developing compounds that target specific cancer cell lines, demonstrating marked antiproliferative activity at low concentrations .

Case Study: Antiproliferative Activity
In a study involving pancreatic cancer cell lines (AsPC-1, Capan-2, BxPC-3), derivatives of benzothiazole were synthesized and tested for their antiproliferative effects. One notable compound demonstrated significant cytotoxicity and selectivity against cancer cells, indicating the potential of benzothiazole derivatives in clinical applications .

Agriculture

Development of Agrochemicals
The compound is utilized in the formulation of agrochemicals such as pesticides and herbicides. Its structural properties contribute to the effectiveness of these compounds against various agricultural pests and diseases, enhancing crop yield and protection.

Materials Science

Synthesis of Functional Polymers
In materials science, this compound is employed to synthesize functional polymers with unique electronic and optical properties. These materials have potential applications in electronics and photonics due to their enhanced conductivity and light absorption characteristics.

Biological Research

Study of Enzyme Inhibitors
The compound is also significant in biological research for studying enzyme inhibitors and receptor modulators. Its derivatives have been investigated for their ability to inhibit specific enzymes that play crucial roles in various biological pathways, including those involved in cancer progression and microbial resistance.

Summary Table of Applications

Field Application Notable Findings
Medicinal ChemistrySynthesis of bioactive moleculesAntiproliferative activity against pancreatic cancer cells
AgricultureDevelopment of agrochemicalsEffective against agricultural pests
Materials ScienceSynthesis of functional polymersEnhanced electronic and optical properties
Biological ResearchStudy of enzyme inhibitorsInhibition of enzymes linked to cancer progression

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylbenzo[d]thiazole
  • 2-Bromo-4-chlorobenzo[d]thiazole
  • 2-Bromo-4-fluorobenzo[d]thiazole

Uniqueness

2-Bromo-4-(trifluoromethyl)benzo[d]thiazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses . Additionally, the trifluoromethyl group can significantly influence the biological activity of the compound, making it a promising candidate for drug development .

Biological Activity

Overview

2-Bromo-4-(trifluoromethyl)benzo[d]thiazole (CAS No. 898748-19-1) is a compound of interest due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The unique structural features of this compound, particularly the bromine and trifluoromethyl groups, may influence its biological interactions and efficacy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H3BrF3NS\text{C}_8\text{H}_3\text{BrF}_3\text{NS}

This structure includes a bromine atom at the second position and a trifluoromethyl group at the fourth position of the benzo[d]thiazole ring.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The following mechanisms have been proposed based on related compounds:

  • Antiproliferative Activity : Benzothiazole derivatives often exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines such as pancreatic and paraganglioma cells .
  • Target Interactions : Computational studies suggest that benzothiazole derivatives may interact with cannabinoid receptors and other molecular targets, contributing to their antiproliferative effects .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. For example:

  • Cell Viability Reduction : In vitro assays have shown that this compound can significantly reduce cell viability in various cancer models, including pancreatic cancer cell lines (AsPC-1, Capan-2, BxPC-3). The compound's efficacy was enhanced when used in combination with established chemotherapeutic agents like gemcitabine .
Cell LineIC50 (µM)Combination Effect with Gemcitabine
AsPC-10.1Synergistic effect observed
Capan-20.5Enhanced cytotoxicity
BxPC-30.2Significant viability reduction

Antimicrobial Activity

In addition to its anticancer effects, benzothiazole derivatives have been investigated for their antimicrobial properties:

  • Broad-Spectrum Antimicrobial Effects : Compounds similar to this compound have shown promising activity against a range of bacteria and fungi. The presence of electron-withdrawing groups such as bromine and trifluoromethyl is believed to enhance this activity .

Case Studies

Several case studies highlight the biological activity of benzothiazole derivatives:

  • Study on Pancreatic Cancer : A library of phenylacetamide derivatives containing benzothiazole was synthesized and tested for antiproliferative activity. The study found that certain derivatives exhibited significant cytotoxicity against pancreatic cancer cell lines at low concentrations, suggesting potential for clinical application .
  • Antimicrobial Testing : A series of thiazole derivatives were tested against various microbial strains. The results indicated that compounds with halogen substitutions showed enhanced antibacterial activity compared to standard antibiotics .

Q & A

Q. How can the synthesis of 2-bromo-4-(trifluoromethyl)benzo[d]thiazole be optimized to improve yield and selectivity?

The synthesis of brominated benzothiazoles typically involves halogenation or cross-coupling reactions. For example, copper-mediated bromination using CuBr and n-butyl nitrite in acetonitrile at 333 K has been effective for similar thiazole derivatives, achieving yields up to 53% after purification via silica gel chromatography . Key parameters include:

  • Catalyst selection : Nickel-based catalysts (e.g., NiCl₂(dppf)) enable efficient cross-coupling with aryl/alkenyl aluminum reagents, yielding 41–94% under microwave-assisted conditions .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMSO) and reflux conditions enhance reaction rates, as seen in cyclization reactions of triazole derivatives .
  • Purification : Heptane/ethyl acetate gradients (70:3 v/v) effectively isolate brominated thiazoles .

Q. What spectroscopic techniques are critical for characterizing this compound?

A multi-technique approach is essential:

  • ¹H/¹³C NMR : Identifies substituent positions and confirms bromine integration. For example, thiazole protons resonate at δ 8.16 ppm in DMSO-d₆, while aromatic protons show splitting patterns (e.g., doublets at J = 7.32 Hz) .
  • IR spectroscopy : C-Br stretches (550–650 cm⁻¹) and C=N vibrations (~1476 cm⁻¹) confirm thiazole ring formation .
  • Elemental analysis : Validates purity (e.g., C: 45.09% vs. calculated 45.02%) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and bromine substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group deactivates the thiazole ring, directing electrophilic substitutions to specific positions. Bromine’s steric bulk and electronegativity further modulate reactivity:

  • Electron-deficient systems : Nickel-catalyzed coupling with aryl aluminum reagents proceeds efficiently even with electron-withdrawing groups (e.g., -CF₃), as the catalyst stabilizes transition states .
  • Regioselectivity : DFT studies (e.g., B3LYP/6-31G*) predict activation barriers for C-Br bond cleavage, guiding solvent/catalyst selection .

Q. What strategies resolve contradictions in reported biological activity data for benzothiazole derivatives?

Discrepancies often arise from assay conditions or substituent effects:

  • Structural analogs : Compare GI₅₀ values (e.g., antitumor activity ranges: 16–50 μM) to identify critical substituents (e.g., -CF₃ enhances membrane permeability) .
  • Morphological studies : Use A549 lung cancer cells to assess apoptosis induction (e.g., pyridazine derivatives cause nuclear fragmentation) .
  • Docking simulations : Analyze binding modes with targets (e.g., α-glucosidase) to rationalize activity differences .

Q. How can computational methods predict the regioselectivity of functionalization in this compound?

Density functional theory (DFT) calculations (e.g., B3LYP hybrid functional) model electronic environments:

  • Fukui indices : Identify nucleophilic/electrophilic sites. For brominated thiazoles, C5 is more reactive than C7 due to CF₃’s inductive effects .
  • Transition state modeling : Predicts energy barriers for Suzuki-Miyaura couplings, optimizing ligand-catalyst pairs (e.g., 2,2'-bipyridine with NiCl₂) .

Q. What experimental controls are essential when studying the biological activity of this compound?

  • Solvent controls : DMSO concentrations >0.1% may artifactually inhibit cell growth .
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
  • Positive/Negative controls : Use cisplatin (for cytotoxicity) and vehicle-only samples to validate assay robustness .

Methodological Guidance Table

Research Objective Recommended Techniques Key References
Synthesis OptimizationNickel-catalyzed cross-coupling, silica gel chromatography, microwave-assisted reactions
Structural Characterization¹H/¹³C NMR, IR, elemental analysis, X-ray crystallography
Biological Activity ProfilingMTT assays, flow cytometry (apoptosis), molecular docking
Computational PredictionsDFT (B3LYP/6-31G*), Fukui index analysis, transition state modeling

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Bromo-4-(trifluoromethyl)benzo[d]thiazole
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2-Bromo-4-(trifluoromethyl)benzo[d]thiazole

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